molecular formula C12H17NO3 B8594954 2,2-Dimethoxy-N-(1-phenylethyl)acetamide CAS No. 62373-65-3

2,2-Dimethoxy-N-(1-phenylethyl)acetamide

Cat. No.: B8594954
CAS No.: 62373-65-3
M. Wt: 223.27 g/mol
InChI Key: CISYCQXGKZRZKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethoxy-N-(1-phenylethyl)acetamide is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

62373-65-3

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2,2-dimethoxy-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C12H17NO3/c1-9(10-7-5-4-6-8-10)13-11(14)12(15-2)16-3/h4-9,12H,1-3H3,(H,13,14)

InChI Key

CISYCQXGKZRZKU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl dimethoxyacetate (2.10 g, 15.6 mmol) and α-methylbenzylamine (1.90 g, 15.7 mmol) was stirred at ambient temperature for 5 d and at 40° C. for 4 d. To the reaction mixture was added hexane (5 mL), and the mixture was sonicated. Two layers formed, but no solid precipitated, even upon cooling, and the hexane layer was withdrawn with a pipette. This was repeated twice. The residue was dissolved in EtOAc (≈100 mL), and the solution was washed with aqueous solutions of NH4Cl, NaHCO3, and brine, and dried over MgSO4. The solution was filtered and dried in vacuo overnight to give the title compound as pale yellow oil. 1H NMR (CDCl3, 400 MHz): δ=7.38-7.30 (m, 4H), 7.29-7.24 (m, 1H), 6.80 (brs, 1H), 5.16 (dq, J=8.0, 6.8 Hz, 1H), 4.70 (s, 1H), 3.42 (s, 3H), 3.36 (s, 3H), 1.52 (d, J=6.8 Hz, 3H). MS(ES+): m/z=246.07 (64) [MNa+], 224.11 (78) [MH+], 192.11 (52) [MH+-MeOH], 160.10 (60) [MH+-2 MeOH]. HPLC: tR=2.76 min (polar—5 min, ZQ3).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

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